N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
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Overview
Description
(S)-2-((4-Amino-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound that features a triazine ring, an amino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Amino-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position on the triazine ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Pentanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((4-Amino-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-((4-Amino-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The triazine ring and amino groups play crucial roles in binding to target molecules, while the nitrophenyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid
- (S)-2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid
Uniqueness
(S)-2-((4-Amino-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
62693-21-4 |
---|---|
Molecular Formula |
C14H15N7O6 |
Molecular Weight |
377.31 g/mol |
IUPAC Name |
(2S)-2-[[4-amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H15N7O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H4,15,16,17,18,19,20)/t9-/m0/s1 |
InChI Key |
QDZDYMDOZVHNSW-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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